molecular formula C14H24N4O5 B12516370 L-Prolylglycylglycyl-L-valine CAS No. 742068-41-3

L-Prolylglycylglycyl-L-valine

Cat. No.: B12516370
CAS No.: 742068-41-3
M. Wt: 328.36 g/mol
InChI Key: CZXKQOCTOYNENP-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolylglycylglycyl-L-valine is a peptide compound composed of the amino acids L-proline, glycine, and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Prolylglycylglycyl-L-valine has several scientific research applications:

    Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.

    Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents or in the development of peptide-based drugs.

    Industry: It can be used in the production of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Prolylglycylglycyl-L-valine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. For example, it could act as an enzyme inhibitor or a signaling molecule, modulating processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Valine: An essential amino acid involved in protein synthesis and energy production.

    L-Proline: An amino acid important for protein structure and collagen synthesis.

    Glycylglycine: A dipeptide used in biochemical research and as a buffering agent.

Uniqueness

L-Prolylglycylglycyl-L-valine is unique due to its specific sequence and structure, which confer distinct properties and potential applications. Its combination of amino acids allows for specific interactions with biological molecules, making it valuable for research and therapeutic purposes.

Properties

CAS No.

742068-41-3

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C14H24N4O5/c1-8(2)12(14(22)23)18-11(20)7-16-10(19)6-17-13(21)9-4-3-5-15-9/h8-9,12,15H,3-7H2,1-2H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t9-,12-/m0/s1

InChI Key

CZXKQOCTOYNENP-CABZTGNLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.